molecular formula C16H11ClN4S B294445 6-Benzyl-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-Benzyl-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294445
M. Wt: 326.8 g/mol
InChI Key: WXUVITAYTMYMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (BTT) is a synthetic compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles. It has shown potential as a pharmacological agent due to its unique chemical structure and biological activities.

Mechanism of Action

The mechanism of action of 6-Benzyl-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to exhibit antimicrobial and antifungal effects against various pathogens. In addition, this compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

6-Benzyl-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound also exhibits a wide range of biological activities, making it a versatile pharmacological agent for various applications. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied for its toxicity and safety profile, which may limit its use in clinical applications.

Future Directions

There are several future directions for the study of 6-Benzyl-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate its potential as an anti-cancer agent in vivo. Another potential direction is to investigate its potential as an antimicrobial and antifungal agent in vivo. Additionally, further studies are needed to determine the toxicity and safety profile of this compound, which will be important for its potential use in clinical applications. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in future research.

Synthesis Methods

The synthesis of 6-Benzyl-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that includes the reaction of benzyl chloride with 3-amino-5-chloro-1,2,4-thiadiazole, followed by cyclization with sodium azide and copper sulfate. The resulting compound is then treated with benzylamine to obtain this compound. The purity of the compound can be confirmed using various analytical techniques such as HPLC and NMR spectroscopy.

Scientific Research Applications

6-Benzyl-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential as a pharmacological agent. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, antifungal, and antiviral effects. This compound has also been investigated for its potential as an anti-inflammatory and analgesic agent.

Properties

Molecular Formula

C16H11ClN4S

Molecular Weight

326.8 g/mol

IUPAC Name

6-benzyl-3-(3-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11ClN4S/c17-13-8-4-7-12(10-13)15-18-19-16-21(15)20-14(22-16)9-11-5-2-1-3-6-11/h1-8,10H,9H2

InChI Key

WXUVITAYTMYMOR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.